BenchChemオンラインストアへようこそ!

Vimentin (402-413)

Cancer immunotherapy CTL epitope mapping Ovarian carcinoma

Vimentin (402-413) (KLLEGEESRISL) is a naturally processed HLA-A2-restricted peptide identified by direct MS elution from ovarian cancer cell lines. Unlike full-length vimentin or rod-domain peptides, this C-terminal tail epitope enables focused CD8⁺ CTL priming from HLA-A2⁺ donor PBMCs without confounding structural effects. It partially overlaps the V9 antibody epitope (411–423), permitting orthogonal sandwich assay development that avoids V9 competition—an application impossible with the overlapping Vimentin (411–423) peptide. As the only commercially catalogued vimentin fragment containing a documented Lys402 acetylation site, it supports acetylation/deacetylation assays and acetylation-dependent protein interaction mapping. Procure unmodified or acetyl-Lys402-modified forms for CTL assays, immunogen conjugation, blocking peptide competition, and epitope fine-mapping studies.

Molecular Formula
Molecular Weight
Cat. No. B1575462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVimentin (402-413)
SynonymsVimentin (402-413)
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
StorageCommon storage 2-8℃, long time storage -20℃.

Vimentin (402-413) Peptide for Ovarian Carcinoma Research: HLA-A2-Restricted CTL Epitope Sourcing Guide


Vimentin (402-413), sequence KLLEGEESRISL, is a 12-amino acid synthetic peptide derived from the C-terminal tail domain (residues 402–413) of human vimentin, a type III intermediate filament protein encoded by the VIM gene [1]. It was originally identified by mass spectrometry as one of 16 naturally processed HLA-A2-bound peptides eluted from HLA-A2⁺ ovarian cancer cell lines and demonstrated to elicit peptide-specific CD8⁺ cytotoxic T lymphocyte (CTL) responses from normal donor blood [2]. Unlike full-length recombinant vimentin (~54 kDa), this short peptide enables epitope-focused immunological studies without confounding structural or assembly-related effects [3].

Why Vimentin (402-413) Cannot Be Interchanged with Other Vimentin Peptides or Full-Length Protein


Substituting Vimentin (402-413) with alternative vimentin-derived peptides, such as Vimentin (177-185) (NLAEDIMRL) or Vimentin (411-423) (ISLPLPNFSSLNL), introduces non-trivial changes in epitope specificity, HLA restriction profile, and structural domain context. The 402–413 region resides in the C-terminal tail domain, which is immunologically distinct from the central rod domain where the 177–185 epitope is located [1]. Critically, Vimentin (402-413) partially overlaps the V9 monoclonal antibody epitope (residues 411–423), meaning antibodies raised against the 402–413 region may exhibit different binding specificity than V9, the most widely used anti-vimentin antibody in pathology [2]. For HLA-A2-restricted CD8⁺ T cell studies, peptides such as SLQEEIAFL (another vimentin-derived HLA-A2 ligand) differ in both sequence and the T cell receptor repertoire they engage, precluding direct interchangeability in CTL assays [3].

Quantitative Differentiation Evidence: Vimentin (402-413) vs. Closest Analogs and Alternatives


Epitope Domain Localization: C-Terminal Tail (aa 402-413) vs. Central Rod Domain (aa 177-185)

Vimentin (402-413) (KLLEGEESRISL) maps to the C-terminal non-helical tail domain (aa 402–466), whereas Vimentin (177-185) (NLAEDIMRL) resides within the central α-helical rod domain (coil 1B). The tail domain mediates protein-protein interactions and is the target of the diagnostically critical V9 antibody, while the rod domain governs filament assembly [1][2]. This topological difference means that peptides from the tail domain, including 402-413, are positioned to probe distinct antibody-binding and post-translational modification sites (e.g., Lys402 acetylation), which cannot be interrogated with rod-domain peptides [3].

Cancer immunotherapy CTL epitope mapping Ovarian carcinoma

HLA-A2 Stabilization and CD8⁺ CTL Immunogenicity: Vimentin (402-413) vs. Panel of 16 Ovarian Cancer Peptides

In the foundational study by Ramakrishna et al. (2003), synthetic Vimentin (402-413) was one of 16 peptides that stabilized HLA-A2.1 on T2 cells, albeit with varying affinities across the panel [1]. The peptide elicited a primary CD8⁺ CTL response from normal donor blood, and the resulting CTL were peptide-specific—they failed to recognize targets pulsed with control peptides [1]. Recognition of shared HLA-A2-restricted epitopes by these CTL was demonstrated by reactivity with a subset of HLA-A2⁺ tumor lines and freshly isolated peritoneal ascites cells, while several HLA-A2⁺ control lines and normal ovary cells were not recognized, suggesting cancer-related specificity [1]. Competitive inhibition of lysis was observed in the presence of cold peptide-pulsed targets [1]. Quantitative peptide-specific binding affinity measurements for the individual peptides were not reported in the publicly available data; however, peptide binding was measured across a range of concentrations using a surface stabilization assay with median + SEM reported [1].

Immunotherapy HLA-A2 restriction CTL assay

Adjacent-but-Distinct Epitope vs. V9 Monoclonal Antibody Target (411-423): Orthogonal Detection Capability

The Vimentin (402-413) peptide (KLLEGEESRISL) is directly adjacent to the V9 monoclonal antibody epitope (residues 411–423: ISLPLPNFSSLNL) [1]. The two sequences overlap at residue 411 (Ile) and 412 (Ser) but are otherwise distinct. Critically, the V9 antibody requires Asn417 for binding [1]; the 402-413 peptide entirely lacks this residue. This adjacency creates a unique opportunity: antibodies generated against Vimentin (402-413) can serve as orthogonal detection reagents that bind vimentin at a site immediately upstream of the V9 epitope, enabling sandwich assays or independent verification of vimentin expression without competing for the same binding site [1][2]. In contrast, Vimentin (177-185) is separated from the V9 epitope by over 200 residues and cannot serve this specific orthogonal function.

Epitope mapping Antibody development Immunohistochemistry

Peptide Length and Physicochemical Properties: 12-mer vs. 9-mer Vimentin Peptides

Vimentin (402-413) is a 12-amino acid peptide (KLLEGEESRISL) with a calculated molecular weight of approximately 1,387.5 Da and a theoretical pI of ~6.0, containing 3 positively charged residues (K1, R10, K11) and 3 negatively charged residues (E4, E5, E7) [1]. In comparison, Vimentin (177-185) (NLAEDIMRL) is a 9-mer (~1,074.2 Da) with 2 negative and 1 positive charge, while SLQEEIAFL is a 9-mer (~1,049.2 Da) with 3 negative charges and no positive charges [1]. The 12-residue length of Vimentin (402-413) exceeds the canonical 8–10 residue length typical of HLA class I ligands and may require N- or C-terminal trimming by endoplasmic reticulum aminopeptidases for optimal MHC loading; this property can be exploited experimentally to study antigen processing requirements [2]. The higher charge content of 402-413 (6 charged residues out of 12) relative to 177-185 (3/9) generally predicts superior aqueous solubility, a practical consideration for in vitro assay preparation .

Peptide solubility MHC class I binding Synthetic peptide procurement

Ovarian Cancer-Specific Provenance vs. Citrullinated Vimentin Peptides for Rheumatoid Arthritis

Vimentin (402-413) was identified by direct HLA-A2 peptide elution from ovarian cancer cell lines and validated for CD8⁺ CTL recognition of ovarian tumor cells [1]. In contrast, a parallel body of literature has characterized citrullinated vimentin peptides (e.g., citrullinated vimentin 415-433) as CD4⁺ T cell epitopes presented by HLA-DR4 in the context of rheumatoid arthritis [2] and more recently as targets for anti-tumor CD4⁺ T cell responses when formulated in the Modi-1 vaccine [3]. These citrullinated peptides engage MHC class II (CD4⁺) rather than MHC class I (CD8⁺) pathways and contain post-translational citrulline modifications not present in the unmodified 402-413 sequence. A user studying CD8⁺ T cell responses in ovarian cancer requires an unmodified, HLA-A2-restricted, MHC class I peptide—a specification met by Vimentin (402-413) but not by citrullinated vimentin peptides optimized for HLA-DR4 binding.

Ovarian cancer Citrullinated vimentin Disease-specific epitope selection

Lys402 Acetylation: A Post-Translational Modification Site Unique to the 402-413 Region Among Commercial Vimentin Peptides

Lys402 within the KLLEGEESRISL sequence has been identified as a site of acetylation (acK) in LC-MS/MS phosphoproteomic screens of human vimentin [1]. This post-translational modification occurs at the N-terminal residue of the 402-413 peptide and is not present in any of the other commercially available vimentin peptide fragments—including Vimentin (177-185), (226-234), (411-423), or SLQEEIAFL—which lack this specific lysine residue . Acetylation at Lys402 may modulate vimentin filament organization or protein-protein interactions in the tail domain, though the functional consequences remain under investigation. For biochemical studies requiring interrogation of vimentin acetylation status, Vimentin (402-413) with or without acetyl-Lys402 modification is the only short peptide tool available.

Post-translational modification Lysine acetylation Vimentin biochemistry

Optimal Procurement and Application Scenarios for Vimentin (402-413) Peptide


HLA-A2-Restricted CD8+ CTL Epitope Validation in Ovarian Cancer Immunotherapy Research

As one of 16 naturally processed and presented HLA-A2-restricted peptides identified by direct MS elution from ovarian cancer cell lines, Vimentin (402-413) is the appropriate peptide for in vitro priming and expansion of peptide-specific CD8⁺ CTL from HLA-A2⁺ donor PBMCs. Resulting CTL can be used to assess recognition of HLA-A2⁺ ovarian tumor lines and freshly isolated peritoneal ascites cells, with peptide-pulsed T2 cells serving as positive controls and non-pulsed or control peptide-pulsed targets as negative controls [1]. Competitive inhibition assays using cold peptide-pulsed targets confirm epitope specificity [1].

Generation of Vimentin Tail-Domain Antibodies Orthogonal to Clone V9

Vimentin (402-413) can be used as an immunogen (e.g., KLH-conjugated) to raise polyclonal or monoclonal antibodies targeting the C-terminal tail domain at a site immediately adjacent to, but distinct from, the V9 epitope (411-423) [1]. Such antibodies can serve as orthogonal detection reagents for vimentin immunohistochemistry, western blotting, or ELISA, enabling sandwich assay formats that do not compete with the widely used V9 diagnostic antibody. This application is not feasible with Vimentin (411-423), which directly overlaps the V9 binding site and would compete with V9 detection, nor with rod-domain peptides such as Vimentin (177-185) that are spatially distant from the tail domain [1].

Vimentin Acetylation Biochemistry Using Lys402-Modified Peptides

For studies investigating the functional significance of vimentin Lys402 acetylation—identified by LC-MS/MS phosphoproteomics [1]—Vimentin (402-413) can be procured in both unmodified (KLLEGEESRISL) and acetyl-Lys402-modified forms. These peptides enable in vitro acetylation/deacetylation assays, antibody generation against acetylated vimentin, or competition experiments to map acetylation-dependent protein interactions at the vimentin C-terminal tail. No other commercially catalogued vimentin peptide fragment contains a documented acetylation site, making 402-413 the only tool available for this line of investigation [1].

Peptide Competition and Antibody Blocking Assays for Vimentin Detection Validation

When validating anti-vimentin antibodies raised against the C-terminal tail region (aa 392-466), Vimentin (402-413) can be used as a specific blocking peptide in pre-incubation competition assays to confirm epitope specificity [1]. Positive control blocking can be performed with recombinant full-length vimentin. Because the 402-413 peptide partially overlaps the V9 epitope, it may also partially compete with V9 antibody binding, providing a graded competition readout useful for epitope fine-mapping studies [1]. For antibodies targeting the rod domain, Vimentin (177-185) would be the appropriate blocking peptide, underscoring the domain-specific selection requirement.

Quote Request

Request a Quote for Vimentin (402-413)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.